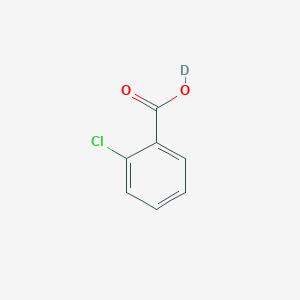

2-Chlorobenzoic Acid-d1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chlorobenzoic Acid-d1 is a deuterated form of 2-Chlorobenzoic Acid, where one of the hydrogen atoms is replaced by deuterium. This compound is an organic molecule with the molecular formula C7H4DClO2. It is a white solid used in various scientific research applications, particularly in the field of chemistry.

Méthodes De Préparation

2-Chlorobenzoic Acid-d1 can be synthesized through several methods. One common laboratory method involves the oxidation of 2-chlorotoluene using potassium permanganate as the oxidizing agent . Another method involves the hydrolysis of α,α,α-trichloro-2-toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

2-Chlorobenzoic Acid-d1 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-chlorobenzoyl chloride.

Reduction: Reduction reactions can convert it into 2-chlorobenzyl alcohol.

Decarboxylation: At elevated temperatures, it can undergo decarboxylation to form chlorobenzene.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and ammonia or diphenylphosphide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

2-Chlorobenzoic acid-d1 serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are used in the development of anti-inflammatory drugs, antibiotics, and other therapeutic agents.

-

Case Study: Anti-inflammatory Drugs

Research has demonstrated that derivatives of 2-chlorobenzoic acid exhibit anti-inflammatory properties. For instance, compounds synthesized from this compound have shown efficacy in reducing inflammation in animal models, highlighting its potential as a precursor for new anti-inflammatory medications . - Table 1: Pharmaceutical Applications of this compound

| Compound | Application | Reference |

|---|---|---|

| 2-Aminobenzoic Acid | Anti-inflammatory | |

| 2-Chlorobenzamide | Antibiotic precursor | |

| 2-Chlorobenzyl Alcohol | Analgesic formulation |

Environmental Applications

The compound is also utilized in environmental chemistry, particularly in studies involving microbial degradation and bioremediation.

-

Case Study: Biodegradation by Pseudomonas aeruginosa

A study investigated the degradation of this compound by genetically engineered strains of Pseudomonas aeruginosa. The results indicated that these strains could effectively metabolize the compound, making it a candidate for bioremediation strategies aimed at chlorinated aromatic pollutants . - Table 2: Environmental Impact Studies Using this compound

Analytical Chemistry

In analytical chemistry, this compound is employed as an internal standard for quantifying compounds via NMR spectroscopy. Its unique isotopic signature allows for precise measurements and enhances the reliability of analytical results.

Mécanisme D'action

The mechanism of action of 2-Chlorobenzoic Acid-d1 involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a plant growth regulator, modulating the formation of stems, leaves, and flowers . Its effects are mediated through its interaction with specific enzymes and receptors, leading to changes in cellular processes.

Comparaison Avec Des Composés Similaires

2-Chlorobenzoic Acid-d1 is similar to other chlorobenzoic acids, such as 3-chlorobenzoic acid and 4-chlorobenzoic acid. it is unique due to its position of the chlorine atom at the 2-position, which influences its chemical reactivity and biological activity . Other similar compounds include 2-bromobenzoic acid and 2-fluorobenzoic acid, which have different halogen atoms but similar structural frameworks.

Activité Biologique

2-Chlorobenzoic Acid-d1 (C7H5ClO2) is a deuterated derivative of 2-chlorobenzoic acid, which is recognized for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential antimicrobial, anti-inflammatory, and plant growth-regulating properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

This compound is characterized by the presence of a chlorine atom at the ortho position of the benzoic acid structure. The deuteration at the carboxylic acid group enhances its stability and allows for tracing in biological studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-chlorobenzoic acid derivatives, including this compound. The compound was evaluated against various bacterial strains using the tube dilution method. Notably, it exhibited significant antibacterial activity against Gram-negative bacteria such as Escherichia coli.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | pMIC (µM/ml) | Target Organism |

|---|---|---|

| This compound | 2.27 | Escherichia coli |

| Compound 6 (related derivative) | 1.91 | Staphylococcus aureus |

| Norfloxacin (standard drug) | 2.61 | Escherichia coli |

The synthesized derivatives showed greater efficacy compared to standard antibiotics, indicating their potential as alternatives in treating bacterial infections .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit pro-inflammatory pathways, suggesting that this compound may also exert anti-inflammatory effects through modulation of eicosanoid production .

Plant Growth Regulation

This compound plays a role as a plant hormone and metabolite. It has been implicated in various physiological processes within plants, including growth regulation and stress response. The compound's ability to influence plant metabolism makes it a valuable tool in agricultural applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various chlorobenzoic acid derivatives demonstrated that this compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the chemical structure could enhance antibacterial activity, providing insights into designing more effective antimicrobial agents .

Case Study 2: Plant Hormonal Activity

In agricultural trials, the application of this compound resulted in improved growth rates and stress resistance in crops. This suggests that the compound could be utilized as a growth regulator to enhance agricultural productivity under adverse conditions .

Propriétés

IUPAC Name |

deuterio 2-chlorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i/hD |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCLCGXPQILATA-DYCDLGHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OC(=O)C1=CC=CC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.